molecular formula C7H4F4 B1346882 4-Fluorobenzotrifluoride CAS No. 402-44-8

4-Fluorobenzotrifluoride

Cat. No.: B1346882
CAS No.: 402-44-8
M. Wt: 164.1 g/mol
InChI Key: UNNNAIWPDLRVRN-UHFFFAOYSA-N
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Description

4-Fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Analysis and Spectroscopy

4-Fluorobenzotrifluoride is studied for its spin–spin coupling constants between side-chain and ring fluorine nuclei, which are crucial in nuclear magnetic resonance (NMR) spectroscopy. This analysis helps understand the coupling mechanisms in such compounds, contributing to the field of chemical analysis and molecular structure determination (Schaefer et al., 1979).

2. Synthesis of Novel Compounds

The compound plays a role in the synthetic process of novel herbicides like Beflubutamid. Its derivatives are used in various steps of chemical synthesis, showcasing its utility in the development of agricultural chemicals (Chen Huan-you, 2012).

3. Optical and Electronic Material Development

This compound derivatives are used in studying the optical absorption behavior and spectral shifts of fluorinated liquid crystals. This research is significant for the development of materials with specific optical properties, useful in electronic displays and other optical devices (Praveen & Ojha, 2014).

4. Electrochemistry

The compound is involved in the study of electrochemical properties of various ionic liquids, providing insights into the production of fluorocarbons and understanding the reactions at electrodes. This research has implications in energy storage and electrochemical devices (Li Xiao & K. Johnson, 2003).

5. Study of Molecular Interactions

Research on this compound contributes to understanding the rotational dynamics and structure retrieval of molecules, which is vital in fields like material science and molecular physics. Ultrafast electron diffraction studies of this compound help in deciphering complex molecular interactions (Wilkin et al., 2022).

Mechanism of Action

Target of Action

It is known that 4-fluorobenzotrifluoride is used in the synthesis of various compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It is known to participate in nucleophilic aromatic substitution reactions , which suggests that it may interact with its targets by donating or accepting electrons. This can lead to changes in the chemical structure and properties of the target molecules.

Biochemical Pathways

It has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl , indicating that it may play a role in the biochemical pathways involved in the synthesis of this and potentially other similar compounds.

Pharmacokinetics

Its physical properties such as its liquid form and density suggest that it may have certain bioavailability characteristics

Result of Action

It has been shown to undergo defluorination to a significant extent . This suggests that its action may result in the removal of fluorine atoms from the molecule, leading to the formation of new compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical properties such as boiling point and melting point suggest that temperature could affect its state and therefore its action. Additionally, its solubility in water indicates that the presence of water could influence its distribution and interaction with targets.

Biochemical Analysis

Biochemical Properties

4-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is involved in nucleophilic aromatic substitution reactions, where it interacts with enzymes and proteins to facilitate the formation of new chemical bonds . For example, it has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl and (S)-fluoxetine, a potent inhibitor of neuronal serotonin uptake . These interactions are crucial for the development of new pharmaceuticals and other bioactive compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to undergo defluorination by microbial enzymes, leading to the release of fluoride ions . This process can impact cellular metabolism and gene expression, as the defluorination products may interact with cellular components and alter their function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The defluorination mechanism involves the cleavage of the carbon-fluorine bond, facilitated by microbial enzymes . This reaction releases fluoride ions, which can then interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its degradation products can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause significant changes in enzyme activity and metabolic pathways, leading to potential toxicity . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by microbial enzymes . The compound undergoes defluorination, resulting in the formation of fluoride ions and other metabolites . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The defluorination process is particularly important for the biodegradation of fluorinated organic compounds in the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical effects

Properties

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059951
Record name 4-Fluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-44-8
Record name 4-Fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Record name 4-Fluorobenzotrifluoride
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Record name α,α,α,4-tetrafluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic routes are commonly employed for incorporating 4-fluorobenzotrifluoride into more complex molecules?

A1: this compound serves as a versatile building block in organic synthesis. One common strategy involves its use as an electrophile in coupling reactions. For example, it can react with 3-amino-4-fluorophenol in the presence of a base to yield 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, a key intermediate in the synthesis of flufenoxuron, a potent insecticide []. Additionally, it can undergo nucleophilic aromatic substitution with 2,2’-biphenol to produce 2,2’-bis(trifluoromethylphenoxy)biphenyl, a compound with potential applications in material science [].

Q2: How does the presence of both fluorine and trifluoromethyl groups on the benzene ring influence the reactivity of this compound?

A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly impacts the reactivity of this compound. These groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less susceptible to attack by electrophiles. Conversely, they activate the ring towards nucleophilic aromatic substitution, facilitating reactions with nucleophiles []. This electronic influence plays a crucial role in designing synthetic strategies involving this compound.

Q3: What insights have NMR studies provided regarding the structural features and bonding characteristics of this compound?

A3: NMR spectroscopy, particularly 1H and 19F NMR, has been instrumental in elucidating the structure and bonding in this compound. Studies focusing on spin-spin coupling constants between fluorine nuclei on the side chain and those on the ring have provided valuable information about long-range coupling mechanisms []. Notably, the large magnitude of the coupling constant over six bonds (6JpF,CF) suggests a significant contribution from a σ-π mechanism. This understanding of coupling constants can be valuable in conformational analysis and structural studies of related compounds.

Q4: Has this compound been investigated as a potential substrate for microbial degradation, and what were the findings?

A4: Research has explored the biodegradation potential of this compound using Pseudomonas putida F1. Interestingly, this bacterium demonstrated the capability to defluorinate the compound, indicating a latent microbial potential to degrade trifluoromethylphenyl groups []. This discovery holds significant implications for the bioremediation of environments contaminated with fluorinated organic compounds, including those containing the trifluoromethylphenyl moiety, commonly found in pharmaceuticals and pesticides.

Q5: How can ultrafast electron diffraction (UED) contribute to our understanding of the structure and dynamics of this compound?

A5: UED studies have successfully aligned this compound using a linearly polarized laser []. This alignment allows researchers to differentiate between atomic pairs with equal distances based on their orientation (parallel or perpendicular) relative to the aligned axis. By cooling the molecules to extremely low temperatures (1 K), it becomes possible to resolve even more distances and angles through direct analysis of the diffraction patterns. This technique provides valuable insights into the three-dimensional structure and dynamic behavior of this compound in the gas phase.

Q6: What synthetic strategies have been employed to incorporate a tritium label into a this compound-containing molecule?

A6: Tritium labeling is crucial for developing radioligands used in pharmacological studies. Researchers successfully synthesized a tritium-labeled version of a fipronil-based GABA receptor probe incorporating a this compound moiety []. The synthesis involved a multi-step process, with a key step being the lithiation and subsequent iodination of a pyrazole intermediate. The final step involved reducing a diiodofiprole precursor with tritium gas, palladium on carbon catalyst, and triethylamine, yielding the desired tritium-labeled probe with high specific activity and radiochemical purity.

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